2-Nitrobenzaldoxime

Overview

Description

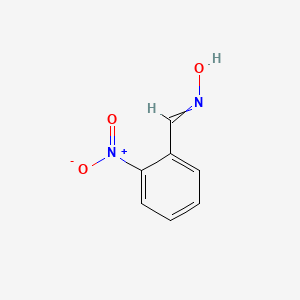

2-Nitrobenzaldoxime (CAS 6635-41-2) is an organic compound with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13–166.14 g/mol . It is the oxime derivative of 2-nitrobenzaldehyde, characterized by a nitro group (-NO₂) in the ortho position relative to the aldoxime functional group (-CH=N-OH). Key physical properties include a melting point of 95°C and a crystalline form . The compound is commercially available at ≥85.0% purity (GC analysis) and is utilized as a deprotecting agent in synthetic chemistry . Its IUPAC InChIKey (IHMGDCCTWRRUDX-UHFFFAOYSA-N) and spectral data (e.g., FT-IR) aid in analytical identification .

Production of this compound is documented at laboratory and pilot scales (denoted as "L/P" in industrial contexts), similar to related nitrobenzaldehyde derivatives like 3-nitrobenzaldehyde (CAS 99-61-6) and 4-nitrobenzaldehyde (CAS 555-16-8) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Nitrobenzaldoxime, and how can purity and structural identity be validated?

- Methodological Answer : Synthesis typically involves condensation of 2-nitrobenzaldehyde with hydroxylamine under controlled pH and temperature. Purity validation requires chromatographic techniques (e.g., HPLC, TLC) and spectroscopic characterization (¹H/¹³C NMR, IR). For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is essential to confirm molecular composition. Ensure reproducibility by detailing solvent systems, reaction times, and purification steps in the experimental section, with supplementary data for non-critical compounds .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound in solution and solid states?

- Methodological Answer :

- Solution-state : ¹H NMR (δ 8.5–9.0 ppm for oxime proton), IR (stretching frequencies for C=N~1600 cm⁻¹ and NO₂~1520 cm⁻¹).

- Solid-state : X-ray crystallography for structural elucidation, complemented by powder XRD for phase purity. Cross-reference spectral data with databases like NIST Chemistry WebBook or peer-reviewed literature to validate assignments. Document solvent effects and concentration dependencies in supplementary materials .

Advanced Research Questions

Q. How does this compound inhibit catechol-O-methyltransferase (COMT) activity, and what experimental models are appropriate to study this interaction?

- Methodological Answer :

-

Mechanistic Insight : this compound acts as a competitive inhibitor by mimicking the catechol substrate, as evidenced by reduced COMT activity in Arabidopsis mutants (see Table 1) .

-

Experimental Models :

-

In vitro : Recombinant COMT enzyme assays with controlled pH (7.4–8.0) and cofactor (Mg²⁺, SAM) concentrations.

-

In vivo : Genetic mutants (e.g., ref2-1 in Arabidopsis) to study phenotypic rescue under varying inhibitor concentrations.

-

Controls : Include wild-type enzyme activity and untreated controls. Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) .

Table 1 : COMT Activity Under Different Treatments (Adapted from )

Treatment COMT Activity (pkat mg protein⁻¹) Significance vs. Wild-Type Wild-type 20.0 ± 1.5 Reference This compound 5.2 ± 0.8 p < 0.001 3-Nitrobenzaldoxime 3.1 ± 0.6 p < 0.001

Q. How can researchers resolve discrepancies in reported biochemical effects of this compound across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA or Cochrane guidelines to collate and assess studies. Scoping reviews can map methodological variations (e.g., assay conditions, inhibitor concentrations).

- Data Harmonization : Normalize activity data to protein concentration or reaction time. Use meta-analysis to quantify effect sizes and identify outliers.

- Bias Evaluation : Assess study limitations (e.g., incomplete spectral data, lack of negative controls) using criteria like "who, what, where, when, why, how" .

Q. What frameworks should guide the design of collaborative studies on this compound’s mechanism of action?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: "Does this compound exhibit non-competitive inhibition in mammalian COMT isoforms?"

- PICO Framework : Define Population (enzyme isoforms), Intervention (inhibitor concentration), Comparison (wild-type vs. mutant), Outcome (Kᵢ values).

- Team Workflow : Align tasks using milestones (e.g., synthesis → characterization → bioassay) and assign roles (synthetic chemist, enzymologist, statistician) .

Q. Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis and characterization procedures, including raw spectral data in supplementary files .

- Cross-Laboratory Validation : Share samples with collaborating labs for independent verification. Use open-access platforms to archive datasets (e.g., Zenodo, Figshare).

- Negative Controls : Test for solvent impurities or degradation products via stability studies (e.g., HPLC at t = 0, 24, 48 hours) .

Q. What strategies mitigate bias when interpreting this compound’s bioactivity data?

- Methodological Answer :

- Blinded Analysis : Assign independent researchers to analyze bioassay results without prior knowledge of treatment groups.

- Triangulation : Correlate enzymatic inhibition data with structural analogs (e.g., 3-nitrobenzaldoxime) and computational docking studies.

- Peer Review : Pre-register hypotheses and methods on platforms like Open Science Framework to reduce confirmation bias .

Q. Key Takeaways

- Basic Research : Focus on synthesis, characterization, and foundational biochemical assays.

- Advanced Research : Prioritize mechanistic studies, data contradiction resolution, and collaborative frameworks.

- Methodological Rigor : Adopt systematic review practices, open data sharing, and bias-mitigation strategies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Nitrobenzaldoxime belongs to a family of nitro-substituted benzaldoximes and benzaldehyde derivatives . Comparisons focus on positional isomerism (ortho, meta, para nitro groups) and functional group differences:

Table 1: Comparison of Nitro-Substituted Benzaldoximes and Related Compounds

Key Observations :

- Melting Points : The ortho-nitro group in this compound contributes to a lower melting point (95°C) compared to 4-nitrobenzaldehyde (106–108°C), likely due to steric hindrance reducing crystal lattice stability .

- Reactivity : The aldoxime group (-CH=N-OH) enhances nucleophilic reactivity, making this compound a more effective deprotecting agent than its aldehyde precursor (2-nitrobenzaldehyde) .

- Nitro Position : Ortho-substitution introduces steric and electronic effects distinct from meta/para analogs. For example, ortho-nitro groups may hinder rotational freedom in the aldoxime moiety, influencing stability and intermolecular interactions .

Production and Availability

This compound is produced on a lab/pilot scale (L/P), comparable to 3-nitrobenzaldehyde and 4-nitrobenzaldehyde .

Research Limitations and Data Considerations

- Data Gaps : Direct comparative studies on nitrobenzaldoxime isomers (e.g., 3-nitrobenzaldoxime, 4-nitrobenzaldoxime) are absent in the literature, necessitating extrapolation from benzaldehyde analogs.

- Discrepancies: Minor variations in molecular weight (166.13 vs. 166.14 g/mol) may arise from rounding or measurement methods .

- Safety : Ortho-nitro compounds generally exhibit higher toxicity than para isomers, though specific data for this compound is lacking .

Preparation Methods

Precursor Synthesis: Oxidation of 2-Nitrophenylpyruvic Acid to 2-Nitrobenzaldehyde

The synthesis of 2-nitrobenzaldoxime begins with the preparation of 2-nitrobenzaldehyde, a challenging intermediate due to isomerization risks during nitration. Patent US3996289A outlines an optimized oxidation process using alkali metal salts of 2-nitrophenylpyruvic acid (Figure 1).

Reaction Mechanism and Conditions

The alkali metal salt of 2-nitrophenylpyruvic acid undergoes oxidation with potassium permanganate (KMnO₄) in a toluene-water biphasic system. The reaction proceeds at 0–6°C to minimize side reactions, with sulfuric acid added post-oxidation to acidify the medium and liberate 2-nitrobenzaldehyde. Key steps include:

-

Oxidation : KMnO₄ oxidizes the pyruvic acid moiety to a carboxyl group, forming 2-nitrobenzaldehyde.

-

Workup : The toluene phase is separated, washed with sodium carbonate and water, dried, and concentrated to isolate the product.

A representative procedure yields 54.7% 2-nitrobenzaldehyde at 41°C after recrystallization .

Table 1: Optimization of 2-Nitrobenzaldehyde Synthesis

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | KMnO₄ (solid) | |

| Temperature | 0–6°C (oxidation); 35–40°C (workup) | |

| Solvent System | Toluene-water biphasic | |

| Yield | 54.7% |

Hydroxylamine Production: Catalytic Reduction of Nitrobenzene Derivatives

Hydroxylamine, a requisite reagent for oximation, is synthesized via nitro-reduction. Patent CN103588599A describes a Raney Ni-catalyzed reduction of substituted nitrobenzenes using hydrazine hydrate.

Catalytic System and Selectivity

The reaction employs Raney Ni (5–15 wt%) and tetrabutylammonium bromide (0.5–2 wt%) in ethanol or 1,2-dichloroethane at 0–50°C. Hydrazine hydrate (50–80% concentration) reduces nitro groups to hydroxylamines with minimal over-reduction to amines. For example, N-(2-chlorophenyl)hydroxylamine is obtained in 85% yield under these conditions .

Oximation of 2-Nitrobenzaldehyde to this compound

The final step involves condensing 2-nitrobenzaldehyde with hydroxylamine to form the oxime. Patent EP0080700B1 elucidates two approaches: a two-step isolation method and a one-step in-situ process.

Two-Step Method: Oxime Isolation and Dehydration

-

Oxime Formation : 2-Nitrobenzaldehyde reacts with hydroxylamine hydrochloride in aqueous ethanol at 25–40°C. The oxime precipitates upon cooling and is filtered.

-

Dehydration (Optional) : The oxime is dehydrated to 2-nitrobenzonitrile using acid catalysts (e.g., H₂SO₄) or azeotropic water removal.

Table 2: Oximation Reaction Parameters

| Parameter | Two-Step Method | One-Step Method | Source |

|---|---|---|---|

| Reagent | NH₂OH·HCl | NH₂OH·HSO₄ | |

| Solvent | Ethanol-water | Toluene | |

| Temperature | 25–40°C | Reflux | |

| Catalyst | None | Formamide (optional) | |

| Yield | 70–85% | 65–78% |

One-Step Method: Direct Synthesis from Aldehyde

In this approach, 2-nitrobenzaldehyde and hydroxylamine sulfate react in toluene under reflux with azeotropic water removal. Formamide (5–10 mol%) enhances selectivity by stabilizing intermediates, achieving 78% yield .

Industrial Considerations and Scalability

The oxidation of 2-nitrophenylpyruvic acid salts and catalytic hydroxylamine synthesis are industrially viable due to low-cost reagents and recyclable solvents. However, the exothermic nature of KMnO₄ oxidation necessitates precise temperature control to avoid decomposition. Similarly, Raney Ni catalysts require careful handling to prevent pyrophoric hazards.

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

N-[(2-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H |

InChI Key |

IHMGDCCTWRRUDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.